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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxyquinazoline

Cat. No.: B1417613 Get Quote

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds represent

a "privileged structure" class, renowned for their versatile biological activities, which span from

anticancer to antiviral applications[1]. The strategic introduction of a fluorine atom, as seen in 5-
Fluoro-4-hydroxyquinazoline, is a cornerstone of modern drug design. Fluorine's unique

properties—high electronegativity, small van der Waals radius, and ability to form strong

carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity,

and binding affinity to target proteins.

This guide provides an in-depth analysis of the core physicochemical properties of 5-Fluoro-4-
hydroxyquinazoline. It is intended for researchers, scientists, and drug development

professionals who require a comprehensive understanding of this molecule's behavior. We will

move beyond mere data presentation to explore the causality behind its properties and the

experimental methodologies required for their validation, ensuring a robust foundation for its

application in research and development programs.

Molecular Identity and Structural Elucidation
A precise understanding of a compound's structure is the bedrock of all subsequent

physicochemical analysis. For 5-Fluoro-4-hydroxyquinazoline, this is particularly nuanced

due to the phenomenon of tautomerism.
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Property Value Source(s)

IUPAC Name 5-fluoro-3H-quinazolin-4-one [2]

CAS Number 436-72-6 [2][3][4][5][6]

Molecular Formula C₈H₅FN₂O [2][3][6]

Molecular Weight 164.14 g/mol [2][3][6]

Synonyms

5-Fluoroquinazolin-4-ol, 5-

Fluoroquinazolin-4(3H)-one, 5-

Fluoro-4-quinazolone

[2][3][5]

The Critical Role of Tautomerism
5-Fluoro-4-hydroxyquinazoline exists in a tautomeric equilibrium between the enol (-OH)

form (4-hydroxyquinazoline) and the more stable keto (amide) form (quinazolin-4-one). This is

not a trivial distinction; the dominant tautomer dictates the molecule's hydrogen bonding

capacity, polarity, and crystal packing, which in turn influence solubility, melting point, and

biological target interactions. For related 4-hydroxyquinoline systems, extensive studies using

spectroscopy and crystallography have shown that the keto-form is overwhelmingly favored in

the solid state and in polar solvents[7]. This is attributed to the greater stability of the amide

bond.

Caption: Tautomeric equilibrium of 5-Fluoro-4-hydroxyquinazoline.

Thermal Properties: Melting Point Analysis
The melting point is a fundamental physical property that serves as a primary indicator of purity.

A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities

typically depress and broaden this range[8].

Reported Melting Point Data
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Melting Point (°C) Source

240-242 Matrix Scientific[3]

238-242 Apollo Scientific[5]

238 Guidechem[9]

The consistent range reported across multiple suppliers suggests a well-characterized and

pure compound. The high melting point is indicative of a stable crystal lattice structure, likely

reinforced by intermolecular hydrogen bonding in the predominant keto tautomer.

Experimental Protocol: Melting Point Determination
(Capillary Method)
This protocol outlines the standardized capillary method for accurate melting point

determination, a self-validating system when performed with appropriate calibration.

Expertise & Causality: The choice of a slow heating ramp (1-2 °C/min) near the expected

melting point is critical. Rapid heating can cause a lag between the thermometer reading and

the actual sample temperature, leading to erroneously high and broad melting ranges[10].

Sample Preparation:

Ensure the sample is completely dry and finely powdered to allow for uniform packing.

Tap the open end of a glass capillary tube into the sample powder.

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to

pack the solid tightly into the sealed end. The packed sample should be 2-3 mm high[10]

[11].

Apparatus Setup & Calibration:

Use a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

Calibration should be checked periodically with standards of known melting points (e.g.,

benzoic acid, urea)[10].
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Place the packed capillary tube into the sample holder of the apparatus[10][12].

Measurement:

Rapid Determination (Optional): If the approximate melting point is unknown, perform a

quick run with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range[10].

Accurate Determination: Set the starting temperature to at least 20°C below the expected

melting point.

Heat at a medium rate until the temperature is ~15°C below the expected melting

point[11].

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the

sample and the heating block.

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire sample becomes a clear liquid (T2)[11]. The

melting range is T1-T2.
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Caption: Workflow for Capillary Melting Point Determination.
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Solubility Profile
Solubility is a critical parameter in drug development, directly impacting bioavailability,

formulation, and the design of in vitro assays. The "like dissolves like" principle is a useful

starting point; the polar amide-like structure of 5-Fluoro-4-hydroxyquinazoline suggests

higher solubility in polar solvents[13].

Qualitative Assessment and Predictive Insights
While specific quantitative solubility data is not readily available in the literature, we can predict

its behavior. The presence of hydrogen bond donors (N-H) and acceptors (C=O, N, F) indicates

that it should be soluble in polar protic solvents (e.g., ethanol) and polar aprotic solvents (e.g.,

DMSO, DMF). Its aqueous solubility is expected to be limited but can be significantly influenced

by pH, given its acidic and basic centers (see Section 4.0).

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a

robust and reproducible measure of a compound's intrinsic solubility[14].

Trustworthiness: The key to this method's reliability is ensuring that equilibrium has been

reached. This is validated by taking measurements at multiple time points (e.g., 24, 48, and 72

hours) and confirming that the concentration of the solute in the solution has plateaued.

Preparation:

Add an excess amount of the solid compound to a known volume of the desired solvent

(e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is

crucial to ensure a saturated solution is formed[13][14].

Equilibration:

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator

for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[14].

Sample Separation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1417613?utm_src=pdf-body
https://pdf.benchchem.com/12633/General_Experimental_Protocol_for_Determining_Solubility.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://pdf.benchchem.com/12633/General_Experimental_Protocol_for_Determining_Solubility.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After equilibration, allow the vials to stand to let undissolved solid settle.

Separate the saturated supernatant from the excess solid. This is best achieved by

centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm

PTFE) that does not bind the compound[13].

Quantification:

Accurately dilute the clear filtrate with a suitable solvent.

Determine the concentration of the compound in the diluted filtrate using a validated

analytical method, most commonly High-Performance Liquid Chromatography (HPLC)

with UV detection[13].

A calibration curve must be generated using standard solutions of the compound at known

concentrations to ensure accurate quantification[13].

Data Reporting:

Calculate the original concentration in the saturated solution, accounting for any dilutions.

Report the solubility in units of mg/mL or µg/mL at the specified temperature.

Acidity and Basicity: pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a

complex molecule like 5-Fluoro-4-hydroxyquinazoline, which has both acidic (amide N-H)

and basic (ring nitrogens) centers, knowing the pKa values is essential. It determines the

molecule's charge state at a given pH, which governs its solubility, membrane permeability, and

binding to biological targets[15].

Experimental Protocol: pKa Determination by
Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination. It

involves monitoring the pH of a solution as a titrant of known concentration is added

incrementally[16][17].
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Expertise & Causality: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical

because it keeps the activity coefficients of the ions in solution relatively constant, ensuring that

the measured potential changes are due solely to changes in hydrogen ion concentration, not

ionic interactions. Purging with nitrogen removes dissolved CO₂, which can form carbonic acid

and interfere with the titration of weakly acidic or basic compounds[16].

System Preparation:

Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and

10)[16].

Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if

solubility is low. Note that using co-solvents will yield an apparent pKa (pKa') specific to

that solvent system[17].

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[16].

Titration Procedure:

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a

magnetic stirrer.

Purge the solution with nitrogen for several minutes to displace dissolved CO₂[16].

Immerse the calibrated pH electrode into the solution.

For an expected acidic pKa, titrate with a standardized basic solution (e.g., 0.1 M NaOH).

For a basic pKa, titrate with a standardized acidic solution (e.g., 0.1 M HCl)[16].

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each

addition. Record the pH and the volume of titrant added.

Data Analysis:

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration

curve.
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The pKa can be determined from the inflection point of this sigmoid curve. Mathematically,

it is the pH at which half of the compound has been neutralized (the half-equivalence

point)[15][18].

Perform the titration in triplicate to ensure reliability and report the average pKa with the

standard deviation[16].
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Caption: Workflow for pKa Determination by Potentiometric Titration.
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Spectroscopic Characterization
Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential

for identity confirmation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about

the number and environment of hydrogen atoms in the molecule. The spectrum for 5-Fluoro-
4-hydroxyquinazoline is available from some suppliers and would be used to confirm the

arrangement of protons on the aromatic rings[19].

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. For 5-Fluoro-4-hydroxyquinazoline, the expected exact mass is 164.0386

Da[2]. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the

elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For the

dominant keto tautomer, characteristic peaks would include a C=O (amide) stretch (~1650-

1680 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹). IR

spectra are available for this compound[2].

Safety and Handling
Proper handling of any chemical is paramount for researcher safety. Based on aggregated

GHS data, 5-Fluoro-4-hydroxyquinazoline presents several hazards.

GHS Hazard Identification
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Hazard Code Description Classification Source(s)

H302 Harmful if swallowed
Acute Toxicity, Oral

(Category 4)
[2][20]

H315 Causes skin irritation

Skin

Corrosion/Irritation

(Category 2)

[2][20]

H319
Causes serious eye

irritation

Serious Eye

Damage/Irritation

(Category 2)

[2][20]

H335
May cause respiratory

irritation

STOT - Single

Exposure (Category

3)

[2][20]

Recommended Handling Procedures
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to minimize inhalation of dust[21][22].

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety glasses with side shields or goggles, and a lab coat[22][23].

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash

hands thoroughly after handling[20][21].

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The

material may be air-sensitive[20][21].

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations[21][22].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1417613#physicochemical-properties-of-5-fluoro-
4-hydroxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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